6-Methyl-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline
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Overview
Description
“6-Methyl-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline” is a complex organic compound. It contains a piperidine moiety, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of piperidine-containing compounds like “6-Methyl-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline” has been a subject of extensive research. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various methods of piperidine synthesis have been reviewed in the literature .Molecular Structure Analysis
The molecular structure of “6-Methyl-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline” is complex, with a piperidine ring attached to a quinazoline ring. The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Protodeboronation of pinacol boronic esters has been reported, which could be relevant to the synthesis of "6-Methyl-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline" .Scientific Research Applications
Synthesis of Bioactive Molecules
6-Methyl-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline: is a compound that can be used as a precursor in the synthesis of various bioactive molecules. Its piperidine moiety is a common feature in many pharmaceuticals, and its manipulation through various chemical reactions can lead to the development of new drugs with potential therapeutic applications .
Pharmacological Research
The piperidine derivatives are known to exhibit a wide range of pharmacological activities. As such, this compound can be used in pharmacological research to explore its efficacy in treating various conditions, including neurological disorders, due to the significance of piperidine derivatives in medicinal chemistry .
Development of Antiviral Agents
Piperidine derivatives have been studied for their antiviral properties. The structural complexity of 6-Methyl-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline offers a framework that can be modified to enhance its interaction with viral proteins, potentially leading to the development of new antiviral drugs .
Anti-inflammatory Applications
The compound’s structure suggests potential anti-inflammatory properties, which could be harnessed in the development of anti-inflammatory medications. Research into its mechanism of action could provide insights into new therapeutic pathways for inflammation-related diseases .
Oncology and Cancer Treatment
Given the importance of quinazoline derivatives in cancer treatment, this compound may serve as a lead structure in the design of novel anticancer agents. Its phenylquinazoline part could interact with specific enzymes or receptors involved in cancer cell proliferation .
Neuropharmacology
The piperidine ring is a common motif in neuroactive compounds. Therefore, 6-Methyl-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline could be valuable in the study of neurological diseases and the development of treatments targeting the central nervous system .
Future Directions
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They are often used as synthetic fragments for designing drugs .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, depending on the specific derivative and target .
Biochemical Pathways
Piperidine derivatives are known to affect a wide range of biochemical pathways .
properties
IUPAC Name |
6-methyl-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3/c1-15-11-12-19-18(14-15)20(17-9-4-3-5-10-17)23-21(22-19)24-13-7-6-8-16(24)2/h3-5,9-12,14,16H,6-8,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGPHBMREVZMLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=NC3=C(C=C(C=C3)C)C(=N2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline |
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